molecular formula C8H8BrNO2 B1281908 1-Bromo-2,4-dimethyl-5-nitrobenzene CAS No. 69383-59-1

1-Bromo-2,4-dimethyl-5-nitrobenzene

Cat. No.: B1281908
CAS No.: 69383-59-1
M. Wt: 230.06 g/mol
InChI Key: HYYJANCKMGXHLQ-UHFFFAOYSA-N
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Description

1-Bromo-2,4-dimethyl-5-nitrobenzene is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methyl groups, and a nitro group. This compound is known for its applications as an intermediate in the synthesis of various chemicals, including those used in agrochemicals, pharmaceuticals, and dyestuffs .

Biochemical Analysis

Biochemical Properties

1-Bromo-2,4-dimethyl-5-nitrobenzene plays a significant role in biochemical reactions due to its electrophilic nature. It interacts with various enzymes and proteins, particularly those involved in detoxification processes. For instance, it can be metabolized by cytochrome P450 enzymes, which introduce an oxygen atom into the compound, making it more water-soluble and easier to excrete . Additionally, it may interact with glutathione S-transferase, an enzyme that conjugates glutathione to electrophilic compounds, aiding in their detoxification .

Cellular Effects

The effects of this compound on cells can be profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound may lead to the activation of stress response pathways, such as the MAPK pathway, which can result in changes in gene expression . Furthermore, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on proteins and DNA, leading to enzyme inhibition or activation and changes in gene expression . For instance, it may inhibit enzymes involved in DNA repair, leading to increased DNA damage and mutagenesis . Additionally, it can activate transcription factors that regulate the expression of detoxification enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions, such as high temperatures or exposure to light . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to chronic cellular stress and altered cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild detoxification responses without significant toxicity . At high doses, it can cause severe toxic effects, including liver and kidney damage, due to the overwhelming of detoxification pathways . Threshold effects have been observed, where a certain dose level leads to a sudden increase in toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which hydroxylate the compound, making it more water-soluble . This hydroxylated product can then be conjugated with glutathione by glutathione S-transferase, facilitating its excretion . These metabolic processes can affect metabolic flux and alter the levels of various metabolites in the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters such as the ATP-binding cassette (ABC) transporters, which help in its efflux from cells . The compound can accumulate in lipid-rich tissues due to its hydrophobic nature, affecting its localization and activity .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It can be found in various cellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria . Post-translational modifications, such as phosphorylation, can direct the compound to specific organelles, affecting its biochemical interactions and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-dimethyl-5-nitrobenzene can be synthesized from 2,4-dimethyl-5-nitroaniline. The process involves bromination, where bromine is introduced to the aromatic ring under controlled conditions. The reaction typically requires a solvent such as acetic acid and a catalyst like iron(III) bromide to facilitate the bromination .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through crystallization or distillation to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,4-dimethyl-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-2,4-dimethyl-5-nitrobenzene is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving nitroaromatic compounds.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of dyes and pigments for textiles

Comparison with Similar Compounds

  • 1-Bromo-2-nitrobenzene
  • 1-Bromo-4-nitrobenzene
  • 2,4-Dimethyl-5-nitroaniline

Comparison: 1-Bromo-2,4-dimethyl-5-nitrobenzene is unique due to the presence of both methyl groups and a nitro group on the benzene ring, which affects its chemical reactivity and physical properties. Compared to 1-Bromo-2-nitrobenzene and 1-Bromo-4-nitrobenzene, the additional methyl groups in this compound provide steric hindrance and influence its solubility and melting point .

Properties

IUPAC Name

1-bromo-2,4-dimethyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-3-6(2)8(10(11)12)4-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYJANCKMGXHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80499630
Record name 1-Bromo-2,4-dimethyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69383-59-1
Record name 1-Bromo-2,4-dimethyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Bromo-2,4-dimethyl-benzene (9 g, 48.6 mmol) was added to HNO3 (100 mL, 60%) at rt. The mixture was stirred overnight at rt. The mixture was poured into ice-water and extracted with EtOAc. The organic phase was then dried over Na2SO4 and concentrated to give 1-bromo-2,4-dimethyl-5-nitro-benzene (6.5 g) which was used in the subsequent step without purification.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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